methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride
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Overview
Description
Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, and a propanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride typically involves the esterification of (3R)-3-amino-3-(4-chlorophenyl)propanoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3R)-3-amino-3-(4-bromophenyl)propanoate hydrochloride
- Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride
- Methyl (3R)-3-amino-3-(4-methylphenyl)propanoate hydrochloride
Uniqueness
Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This compound’s specific structure allows for unique applications and properties compared to its analogs.
Properties
CAS No. |
1217530-86-3 |
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Molecular Formula |
C10H13Cl2NO2 |
Molecular Weight |
250.12 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1 |
InChI Key |
CKHLTQXMMBPPQU-SBSPUUFOSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC=C(C=C1)Cl)N.Cl |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)Cl)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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